molecular formula C7H13NO B1359941 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine CAS No. 2525-16-8

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

Cat. No. B1359941
CAS RN: 2525-16-8
M. Wt: 127.18 g/mol
InChI Key: DNXIQMQGKSQHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08772301B2

Procedure details

A solution of azepan-2-one (5.0 g, 44 mmol) and trimethyloxonium tetrafluoroborate (7.8 g, 53 mmol) in DCM (30 mL) was stirred at room temperature for 12 h. Then the reaction mixture was quenched with saturated sodium carbonate (50 mL) and extracted with DCM (3×100 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated to give the desired product. MS (ESI): 128 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=[O:8].F[B-](F)(F)F.[CH3:14][O+](C)C>C(Cl)Cl>[CH3:14][O:8][C:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C(CCCCC1)=O
Name
Quantity
7.8 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was quenched with saturated sodium carbonate (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CO/C=1/CCCCC\N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.